4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Overview
Description
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C11H9NO4. It is known for its unique structure, which includes a benzoic acid moiety linked to a pyrrolidinone ring. This compound is often used in various chemical and biological research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of maleic anhydride with 4-aminobenzoic acid. This reaction can be carried out under different conditions, such as microwave irradiation at 100°C, to yield the desired product . Another method involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxopyrrolidin-1-yl)benzoates, which can then be hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with secondary amines to form 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the free acid.
Common Reagents and Conditions:
Maleic Anhydride: Used in the initial synthesis steps.
Secondary Amines: Utilized in substitution reactions to modify the pyrrolidinone ring.
Major Products Formed:
4-(3-Dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates: Formed through substitution reactions.
This compound: The primary product of hydrolysis reactions.
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Protein Modification: It can modify proteins, influencing their function and activity.
Cellular Effects: The compound has been shown to suppress cell growth and increase glucose uptake in cells.
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with methyl groups on the pyrrolidinone ring.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: A closely related compound with similar reactivity.
Uniqueness: 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications in different fields. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHIOWPHEFPSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325887 | |
Record name | 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60693-33-6 | |
Record name | 60693-33-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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